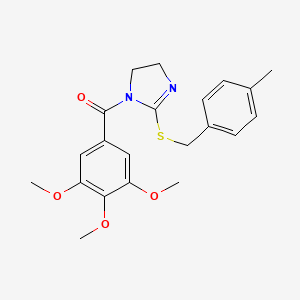

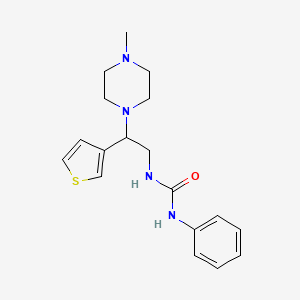

![molecular formula C14H9Cl3O2 B2487045 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443126-28-1](/img/structure/B2487045.png)

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor substances to form the desired chemical structure. For instance, the preparation of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which shares a similar structural motif, was achieved through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)benzaldehyde, demonstrating the interplay of molecular components to achieve complex structures (Tuoping Hu, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by specific spatial arrangements and bond angles, contributing to their chemical behavior. The molecular structure of related compounds, such as the one synthesized by Hu (2006), reveals substituted benzaldehyde groups making dihedral angles with adjacent rings, illustrating the complex three-dimensional arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and similar compounds can be diverse, depending on the functional groups present and the reaction conditions. For example, the regioselective protection of hydroxyl groups in related compounds shows the specificity of chemical reactions, yielding products with precise modifications (G. Plourde & R. R. Spaetzel, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through experimental methods. For instance, the synthesis of related compounds and the measurement of their physical properties provide insight into the material characteristics that influence their handling and application in further chemical reactions (Liu Guang-ming, 2010).

Scientific Research Applications

1. Chemical Synthesis and Protecting Groups

Research by Plourde and Spaetzel (2002) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" highlights the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, using various protecting groups including 3,4-dichlorobenzyl. This method is crucial for the synthesis of complex organic compounds where selective reactivity is required (Plourde & Spaetzel, 2002).

2. Catalysis and Oxidation Reactions

In the field of catalysis, research on the oxidation of benzyl alcohol to benzaldehyde provides insights into the application of similar compounds. Sharma et al. (2012) in "Catalysis Communications" discussed how the oxidative property of mesoporous Ti-SBA-15 is enhanced by treatment with chlorosulfonic acid, demonstrating a threefold increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012).

3. Organic Synthesis

Research on the synthesis of heterocyclic compounds also provides relevant insights. Majo and Perumal (1996) in "The Journal of Organic Chemistry" explored the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes, including 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of such compounds in organic synthesis (Majo & Perumal, 1996).

4. Antimicrobial Applications

Talybov, Akhmedova, and Yusubov (2022) in "SOCAR Proceedings" explored the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes from chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes. The compounds synthesized showed potential as antimicrobial additives for lubricating oils and fuels, indicating the biomedical relevance of such compounds (Talybov, Akhmedova, & Yusubov, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a benzaldehyde group, which is commonly used as a key building block in the synthesis of Schiff base ligands . These ligands can bind to various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Benzaldehyde derivatives can participate in various chemical reactions, such as nucleophilic substitution . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is typically ambient temperature .

properties

IUPAC Name |

3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBIMRAYVDRKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

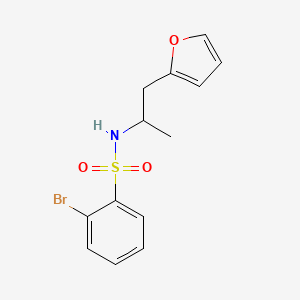

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

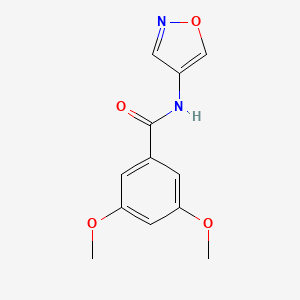

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

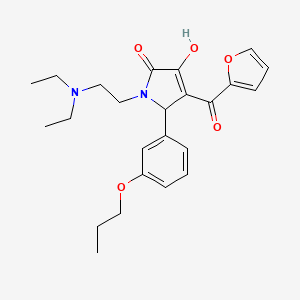

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)